molecular formula C17H14N2O3S B2700172 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide CAS No. 361166-31-6

4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No. B2700172
CAS RN: 361166-31-6
M. Wt: 326.37
InChI Key: KQUAFARKCWCBNY-UHFFFAOYSA-N
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Description

The compound “4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl . These derivatives have been studied for their potential as anti-tumor agents, specifically through the inhibition of the C-Met receptor tyrosine kinase .


Synthesis Analysis

The synthesis of these compounds involves the use of multiple linear regression, multiple nonlinear regression, and artificial neural networks . The process involves partitioning the database into two sets (training and test) via the k-means method .


Molecular Structure Analysis

A quantitative structure-activity relationship (QSAR) study has been performed on these derivatives . The study used the crystallized form of the Crizotinib-c-Met complex (PDB code: 2WGJ) to identify the important active sites for the inhibition of the c-Met receptor .


Chemical Reactions Analysis

The derivatives have been evaluated for their drug-likeness properties based on their observed high activity to inhibit the c-Met receptor . Three of the seven compounds studied were found to present drug-like characteristics .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study conducted by Raval, Naik, and Desai (2012) demonstrated the microwave-assisted synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. This environmentally benign procedure offered an increase in reaction rate and better yield. The synthesized compounds showed significant antibacterial and antifungal activities against various strains, highlighting their potential in antimicrobial applications (Raval et al., 2012).

Chemosensors for Cyanide Anions

Wang et al. (2015) synthesized coumarin benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, that can act as chemosensors for cyanide anions. These compounds exhibit planarity and can recognize cyanide anions through Michael addition reaction or fluorescence turn-on response, indicating their utility in detecting harmful substances (Wang et al., 2015).

Potential Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs of pyrazol-5-one derivatives derived from 2-amino benzothiazole, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This study indicates the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).

Synthesis of Innovative Coumarin Derivatives

Ramaganesh, Bodke, and Venkatesh (2010) synthesized 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide compounds, evaluating their biological properties. The research focused on the synthesis process and the antimicrobial activity of these compounds, contributing to the field of medicinal chemistry (Ramaganesh et al., 2010).

Synthesis and Biological Evaluation of Coumarin Derivatives

A study on the synthesis and biological evaluation of coumarin derivatives containing the thiazolidin-4-one ring presented new insights into their potential uses. This research adds to the understanding of the therapeutic and chemical properties of such compounds (C. K. Ramaganesh et al., 2010).

Future Directions

The future directions for these compounds involve further studies and optimizations. The high binding energy for these compounds suggests their further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . Additionally, these compounds could be used as new anticancer drug candidates .

properties

IUPAC Name

4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-12-9-14(22-13-7-3-1-5-10(12)13)16(21)19-17-18-11-6-2-4-8-15(11)23-17/h1,3,5,7,9H,2,4,6,8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUAFARKCWCBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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